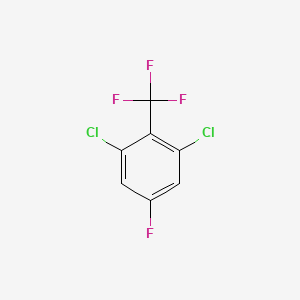

2,6-Dichloro-4-fluorobenzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4/c8-4-1-3(10)2-5(9)6(4)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFIIGQPVHNLOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 2,6-Dichloro-4-fluorobenzotrifluoride

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-4-fluorobenzotrifluoride: A Predictive and Methodological Approach

Abstract: this compound is a halogenated aromatic compound with potential utility as a building block in the synthesis of novel pharmaceuticals and agrochemicals. The strategic incorporation of fluorine and trifluoromethyl groups can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive analysis of the predicted physicochemical properties of this compound, grounded in a comparative study of structurally related analogs. Due to the scarcity of published empirical data for this specific molecule[2], this document emphasizes the experimental methodologies required for its definitive characterization. It is designed for researchers, medicinal chemists, and drug development professionals who require a robust framework for understanding and empirically validating the properties of novel chemical entities.

Molecular Structure and Predicted Electronic Profile

The structure of this compound features a benzene ring substituted with two chlorine atoms, one fluorine atom, and a trifluoromethyl (-CF₃) group. This substitution pattern dictates its chemical reactivity and physical properties.

-

Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect). It is also a lipophilic moiety that can enhance metabolic stability.

-

Chlorine Atoms (-Cl): The two chlorine atoms are ortho to the -CF₃ group. They are also electron-withdrawing via induction but can act as weak resonance donors. Their presence significantly increases the molecule's molecular weight and is expected to raise its melting and boiling points compared to less halogenated analogs.

-

Fluorine Atom (-F): The fluorine at the para-position is the most electronegative element, exerting a strong inductive electron-withdrawing effect.

Collectively, these substituents create a highly electron-deficient aromatic ring, which has significant implications for its reactivity, particularly in reactions like nucleophilic aromatic substitution.[3]

Physicochemical Properties: A Comparative and Predictive Analysis

| Property | Predicted Value for this compound | 2,4-Dichlorobenzotrifluoride | 3,4-Dichlorobenzotrifluoride[4] | 4-Fluorobenzotrifluoride[5] |

| Molecular Formula | C₇H₂Cl₂F₄ | C₇H₃Cl₂F₃ | C₇H₃Cl₂F₃ | C₇H₄F₄ |

| Molecular Weight | 233.00 g/mol | 215.00 g/mol | 215.00 g/mol | 164.10 g/mol |

| Melting Point (°C) | Expected to be a low-melting solid or liquid | - | -13 to -12 °C | -42 to -41.7 °C |

| Boiling Point (°C) | > 175 °C | 117-118 °C | 173-174 °C | 102-105 °C |

| Density (g/mL) | ~1.5 - 1.6 g/mL at 25 °C | 1.484 g/mL at 25 °C | 1.478 g/mL | 1.293 g/mL at 25 °C |

| Refractive Index (n20/D) | ~1.48 - 1.49 | 1.481 | 1.475 | 1.401 |

Rationale for Predictions:

-

Boiling Point: The addition of a fluorine atom and the different substitution pattern compared to its isomers are expected to increase intermolecular forces (dipole-dipole interactions), leading to a boiling point likely higher than that of 3,4-Dichlorobenzotrifluoride.

-

Density: Increased halogenation typically leads to a higher density. The predicted value is an extrapolation based on the increase seen between mono- and di-halogenated analogs.

Experimental Determination of Physicochemical Properties

Accurate characterization requires empirical measurement. The following sections detail the standard, self-validating protocols for determining the core physicochemical properties essential for drug development.[6]

Melting Point and Purity Assessment via Differential Scanning Calorimetry (DSC)

Causality of Method Selection: While a traditional melting point apparatus can determine the melting range, DSC offers superior accuracy and additional insights. It measures the heat flow required to raise a sample's temperature, providing a precise melting onset and peak temperature. Furthermore, the shape of the melting endotherm can be used to assess the purity of the compound, a critical parameter in drug development.[7]

Experimental Protocol:

-

Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as a reference.

-

Thermal Program: Place both pans into the DSC cell. Initiate a heating program, typically ramping the temperature from ambient to a temperature well above the expected melting point at a constant rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: Record the differential heat flow as a function of temperature. The melting point is determined from the onset of the endothermic peak. The area under the peak corresponds to the enthalpy of fusion. A broad peak may indicate the presence of impurities.

Workflow for DSC Analysis

Caption: Workflow for determining melting point and purity via DSC.

Thermodynamic Solubility Profiling

Causality of Method Selection: Solubility is a critical determinant of a drug's bioavailability. The shake-flask method is considered the gold standard for determining thermodynamic solubility as it allows the system to reach equilibrium, providing a more accurate and relevant value for physiological conditions than kinetic or high-throughput methods.[6]

Experimental Protocol:

-

System Preparation: Prepare saturated solutions by adding an excess amount of this compound to a series of vials containing pharmaceutically relevant solvents (e.g., pH 7.4 phosphate-buffered saline, simulated gastric fluid, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a minimum of 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.

Workflow for Shake-Flask Solubility Assay

Caption: Workflow for determining thermodynamic solubility.

Spectroscopic and Spectrometric Characterization

Structural confirmation is paramount. The following spectroscopic signatures are predicted for this compound and would be used to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules.[8]

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. Two distinct signals are expected:

-

A singlet for the -CF₃ group (around -60 to -65 ppm relative to CFCl₃).

-

A triplet for the aromatic fluorine atom (C4-F), due to coupling with the two adjacent protons (C3-H and C5-H).

-

-

¹H NMR: A single signal is expected for the two equivalent aromatic protons (C3-H and C5-H). This signal should appear as a doublet of triplets or a complex multiplet due to coupling with the adjacent C4-F and potentially longer-range coupling to the -CF₃ group.

-

¹³C NMR: Due to the molecule's symmetry, four signals for the aromatic carbons and one for the -CF₃ carbon are expected. The carbon signals will show characteristic splitting (quartet for the -CF₃ carbon, and various C-F couplings for the aromatic carbons).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.[9]

-

Molecular Ion Peak (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (C₇H₂Cl₂F₄).

-

Isotopic Pattern: A highly characteristic isotopic pattern will be observed for the molecular ion due to the presence of two chlorine atoms. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

-

C-F Stretching: Strong absorption bands are expected in the 1100-1400 cm⁻¹ region, characteristic of the C-F bonds in the -CF₃ group and on the aromatic ring.

-

C-Cl Stretching: Absorptions in the 600-800 cm⁻¹ region are indicative of the C-Cl bonds.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region will confirm the presence of the benzene ring.

Conclusion

While this compound remains a poorly characterized compound in public literature, its structural features suggest it could be a valuable synthon in medicinal and materials chemistry. This guide provides a robust framework for its study, moving from a predictive analysis based on sound chemical principles and analog data to detailed, actionable protocols for its empirical characterization. The successful application of these methodologies will enable researchers to fully elucidate its physicochemical profile, paving the way for its potential application in drug discovery and development.

References

- W 2011/058576 Al o o - Googleapis.com. (2011). Accessed January 18, 2026.

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Accessed January 18, 2026.

- PubChem. (n.d.). 3,4-Dichlorobenzotrifluoride.

- Sigma-Aldrich. (n.d.). 2,4-Dichlorobenzotrifluoride 98%. Accessed January 18, 2026.

- ChemicalBook. (n.d.). 2-Fluorobenzotrifluoride. Accessed January 18, 2026.

- ResearchGate. (2021). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. Accessed January 18, 2026.

- ChemicalBook. (n.d.). This compound. Accessed January 18, 2026.

- Benchchem. (n.d.). Application Note: A Multi-Step Synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride. Accessed January 18, 2026.

- Sigma-Aldrich. (n.d.). 4-Fluorobenzotrifluoride 98%. Accessed January 18, 2026.

- Royal Society of Chemistry. (n.d.).

- Royal Society of Chemistry. (n.d.).

- Semantic Scholar. (2015). Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 1. Boiling point and melting point. Accessed January 18, 2026.

- Semantic Scholar. (n.d.). Thermochemical properties and phase behavior of halogenated polycyclic aromatic hydrocarbons. Accessed January 18, 2026.

- ChemicalBook. (n.d.). 4-Chlorobenzotrifluoride. Accessed January 18, 2026.

- ResearchGate. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Accessed January 18, 2026.

- Matrix Scientific. (n.d.). 4-Fluorobenzotrifluoride. Accessed January 18, 2026.

- Benchchem. (n.d.). Overcoming low reactivity of 3,4-Dichloro-2-fluorobenzodifluoride. Accessed January 18, 2026.

- Analiza. (n.d.). Physicochemical Properties. Accessed January 18, 2026.

- Sigma-Aldrich. (n.d.). 2,4-Dichlorobenzotrifluoride TraceCERT®. Accessed January 18, 2026.

- PubChem. (n.d.). 2,6-Dichloro-4-fluorobenzaldehyde.

- Stenutz. (n.d.). 4-fluorobenzotrifluoride. Accessed January 18, 2026.

- PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- ResearchGate. (n.d.). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Accessed January 18, 2026.

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Accessed January 18, 2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 1807179-76-5 [amp.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-fluorobenzotrifluoride [stenutz.eu]

- 6. analiza.com [analiza.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,6-Dichloro-4-fluorobenzotrifluoride

Abstract

2,6-Dichloro-4-fluorobenzotrifluoride is a halogenated aromatic compound with significant potential as a building block in the synthesis of novel agrochemicals and pharmaceutical agents. The unique substitution pattern—a trifluoromethyl group flanked by two chlorine atoms and a fluorine atom in the para position—imparts distinct electronic and lipophilic properties that are highly sought after in medicinal chemistry for modulating metabolic stability and binding affinity.[1][2] This guide provides a detailed, scientifically-grounded framework for the synthesis and comprehensive characterization of this valuable compound. We present a proposed synthetic route based on established chemical principles, complete with a step-by-step experimental protocol. Furthermore, we outline a rigorous analytical workflow for structural verification and purity assessment, including predictive data for NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Strategic Approach to Synthesis

The synthesis of polysubstituted aromatic rings requires careful consideration of the directing effects of existing substituents. In the case of this compound, the target substitution pattern can be achieved strategically by leveraging the powerful directing effects of the fluorine and trifluoromethyl groups.

Our proposed synthesis begins with the commercially available starting material, 4-fluorobenzotrifluoride. The rationale for this choice is twofold:

-

The trifluoromethyl (-CF₃) group is a strongly deactivating, meta-directing group.

-

The fluorine (-F) atom is an activating, ortho, para-directing group.

When both are present on the aromatic ring, their directing effects are additive and convergent. The fluorine atom directs incoming electrophiles to its ortho positions (C2 and C6), while the trifluoromethyl group simultaneously directs to its meta positions (C3 and C5). The most powerful activating group dictates the position of substitution, in this case, the fluorine atom. Therefore, electrophilic substitution on 4-fluorobenzotrifluoride is strongly biased to occur at the C2 and C6 positions, making a direct dichlorination a highly efficient and regioselective approach to the target molecule.

Experimental Protocol: Dichlorination of 4-Fluorobenzotrifluoride

This protocol describes the direct, Lewis acid-catalyzed chlorination of 4-fluorobenzotrifluoride. The use of a catalyst like ferric chloride (FeCl₃) is crucial for generating the chloronium ion (Cl⁺), the active electrophile in this aromatic substitution reaction.

Materials and Equipment:

-

4-Fluorobenzotrifluoride (99% purity)

-

Anhydrous Ferric Chloride (FeCl₃)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Chlorine (Cl₂) gas

-

Nitrogen (N₂) gas

-

5% Sodium bisulfite (NaHSO₃) solution

-

Saturated Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium sulfate (MgSO₄)

-

Multi-neck round-bottom flask equipped with a mechanical stirrer, gas inlet tube, reflux condenser, and a gas outlet leading to a scrubber (containing NaOH solution).

Procedure:

-

Reaction Setup: In a flame-dried, four-neck round-bottom flask under a nitrogen atmosphere, add anhydrous carbon tetrachloride (3 mL per gram of starting material).

-

Catalyst Addition: To the solvent, add anhydrous ferric chloride (0.05 equivalents).

-

Addition of Starting Material: Add 4-fluorobenzotrifluoride (1.0 equivalent) to the flask. Stir the mixture until all solids are dissolved.

-

Chlorination: Heat the reaction mixture to 50-60°C. Begin bubbling chlorine gas through the solution via the gas inlet tube at a steady, moderate rate. The reaction is exothermic and the temperature should be monitored. Maintain the temperature throughout the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC).[3] Periodically take aliquots from the reaction mixture, quench them with sodium bisulfite solution, extract with a small amount of dichloromethane, and analyze. The reaction is complete upon the disappearance of the starting material and the monochlorinated intermediate. This process typically takes several hours.

-

Quenching: Once the reaction is complete, stop the chlorine flow and cool the flask to room temperature. Purge the system with nitrogen gas to remove excess chlorine and HCl gas.

-

Work-up: Carefully pour the reaction mixture into a separatory funnel containing cold 5% sodium bisulfite solution to quench any remaining chlorine.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 5% sodium bisulfite solution, saturated sodium bicarbonate solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid. High purity can be achieved via fractional distillation.[3]

Comprehensive Characterization and Structural Verification

Confirmation of the final product's identity and purity is achieved through a combination of spectroscopic and chromatographic techniques. The following section details the expected analytical results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide definitive proof of structure.

-

¹H NMR: The molecule is symmetrical, containing two equivalent aromatic protons at the C3 and C5 positions. The spectrum is expected to show a single signal. This signal will appear as a doublet due to coupling with the fluorine atom at C4. The electron-withdrawing effects of the adjacent chlorine and trifluoromethyl groups will shift this signal downfield.

-

¹⁹F NMR: Two distinct signals are expected. One for the -CF₃ group and one for the C4-F. The -CF₃ signal will appear as a singlet, while the C4-F signal will appear as a triplet due to coupling with the two equivalent adjacent protons (H3 and H5).

-

¹³C NMR: Four distinct signals for the aromatic carbons are expected due to the molecule's symmetry (C1, C2/C6, C3/C5, C4), plus a signal for the trifluoromethyl carbon. All carbon signals will exhibit coupling with the fluorine atoms (C-F coupling). The CF₃ carbon will appear as a quartet due to coupling with its three attached fluorine atoms.

Table 1: Predicted NMR Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.4 - 7.6 | Doublet (d) | J(H,F) ≈ 8-10 | H-3, H-5 |

| ¹⁹F | ~ -63 | Singlet (s) | - | -CF₃ |

| ~ -105 | Triplet (t) | J(F,H) ≈ 8-10 | C4-F | |

| ¹³C | ~ 160 (d) | Doublet | ¹J(C,F) ≈ 250 | C-4 |

| ~ 135 (d) | Doublet | ²J(C,F) ≈ 25 | C-2, C-6 | |

| ~ 125 (q) | Quartet | ¹J(C,F) ≈ 275 | -CF₃ | |

| ~ 120 (d) | Doublet | ²J(C,F) ≈ 22 | C-1 |

| | ~ 118 (d) | Doublet | ³J(C,F) ≈ 20 | C-3, C-5 |

(Note: Predicted values are estimates based on data for structurally similar compounds like 2,4-Dichlorobenzotrifluoride and 4-Fluorobenzotrifluoride).[2][4]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will confirm the molecular weight and provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak will be observed. A key feature will be the characteristic isotopic pattern caused by the two chlorine atoms. Peaks will appear at m/z corresponding to combinations of ³⁵Cl and ³⁷Cl isotopes (M⁺, M⁺+2, M⁺+4) in an approximate ratio of 9:6:1.[5]

-

Key Fragments: Common fragmentation pathways for halogenated benzotrifluorides include the loss of a halogen atom or the trifluoromethyl group.[5][6]

Table 2: Predicted Mass Spectrometry Data (EI-MS)

| m/z (relative intensity) | Assignment | Notes |

|---|---|---|

| 232, 234, 236 | [M]⁺ | Molecular ion peak cluster (9:6:1 ratio) |

| 197, 199 | [M-Cl]⁺ | Loss of a chlorine atom (3:1 ratio) |

| 163 | [M-CF₃]⁺ | Loss of the trifluoromethyl group |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is dominated by absorptions characteristic of the carbon-halogen bonds and the trifluoromethyl group.[7][8]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 1600 - 1450 | Medium | Aromatic C=C ring stretches |

| 1350 - 1100 | Very Strong | C-F stretches (from -CF₃ group) |

| 1250 - 1200 | Strong | Aromatic C-F stretch |

| 850 - 750 | Strong | C-Cl stretch |

Conclusion

This guide outlines a robust and scientifically sound approach for the synthesis and characterization of this compound. The proposed synthetic route is efficient and highly regioselective, leveraging fundamental principles of electrophilic aromatic substitution. The detailed characterization workflow, employing NMR, MS, and IR spectroscopy, provides a comprehensive framework for unequivocal structural confirmation and purity assessment. This document serves as a valuable resource for researchers requiring access to this versatile chemical building block for applications in drug discovery and materials science.

References

- A process for preparing 2,6-dihalo-4-trifluoromethylaniline. (2011). Google Patents.

-

Halex process. (n.d.). In Wikipedia. Retrieved from [Link]

- Preparation method of 2,6-dichlor-4-trifluoromethyl aniline. (2006). Google Patents.

-

Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Sandmeyer reaction. (2022). L.S. College, Muzaffarpur. Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Yadav, D. K., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

-

Supporting Information for a publication. (2014). Chemical Communications. Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Halex Reaction. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Halex Comparative Reaction. (n.d.). gChem Global. Retrieved from [Link]

-

Synthesis of Fluorinated Alkanes through Halogen Exchange. (n.d.). Houben-Weyl. Retrieved from [Link]

- Mohler, F. L., et al. (1949). Mass spectra of fluorocarbons.

- The 2,4 dichloro fluorobenzene synthesis technique. (1993). Google Patents.

-

3,4-Dichlorobenzotrifluoride. (n.d.). PubChem. Retrieved from [Link]

-

2,6-Dichloro-4-fluorobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

Curran, D. P., et al. (2000). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. Retrieved from [Link]

-

Infrared spectrum analysis of organic molecules with neural networks. (2023). ChemRxiv. Retrieved from [Link]

- Process for producing 2,4-dichlorobenzotrifluoride. (1985). Google Patents.

-

How to Read and Interpret the IR Spectra. (2023). The Organic Chemistry Tutor. Retrieved from [Link]

-

Benzene, fluoro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Infrared spectra of 1,6-dichlorohexane. (2007). ResearchGate. Retrieved from [Link]

-

1,2-Dichloro-4-fluorobenzene. (n.d.). NIST WebBook. Retrieved from [Link]

-

Dichlorodifluoromethane. (n.d.). NIST WebBook. Retrieved from [Link]

-

1-Chloro-2,6-dibromo-4-fluorobenzene. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 对氟三氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 2,4-Dichlorobenzotrifluoride(320-60-5) 1H NMR [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. youtube.com [youtube.com]

The Dual Nature of a Privileged Scaffold: A Technical Guide to the Reactivity and Electronic Effects of Substituted Benzotrifluorides

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

Benzotrifluoride, a benzene ring adorned with a trifluoromethyl group, represents a cornerstone scaffold in modern medicinal chemistry and materials science.[1] Its prevalence stems from the profound and often beneficial influence of the -CF3 group on molecular properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] This guide provides an in-depth exploration of the electronic landscape of substituted benzotrifluorides and the resulting impact on their chemical reactivity. We will dissect the intricate interplay of inductive and resonance effects, quantify these influences through Hammett parameters, and elucidate their consequences in both electrophilic and nucleophilic aromatic substitution reactions. This document is intended to serve as a comprehensive resource, blending theoretical principles with practical, field-proven insights to empower researchers in their design and synthesis endeavors.

The Electronic Signature of the Trifluoromethyl Group: A Tale of Inductive Power

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, a characteristic that dictates the reactivity of the benzotrifluoride core. This strong inductive effect (-I) arises from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and, consequently, the C-C bond connecting the group to the aromatic ring. Unlike groups with available lone pairs or pi-systems, the -CF3 group does not participate in resonance donation (+M effect). This unilateral electron withdrawal significantly deactivates the benzene ring towards electrophilic attack.[4]

The consequences of this electronic perturbation are quantifiable and can be understood through the lens of Hammett substituent constants (σ) . These empirically derived values provide a measure of the electronic influence of a substituent on the reactivity of a benzene ring.[5] A positive σ value indicates an electron-withdrawing group that deactivates the ring towards electrophilic substitution, while a negative value signifies an electron-donating, activating group.

Table 1: Hammett Substituent Constants (σ) for Selected Groups

| Substituent | σ_meta (σm) | σ_para (σp) | Electronic Effect |

| -H | 0.00 | 0.00 | Neutral |

| -CH3 | -0.07 | -0.17 | Weakly Donating |

| -OCH3 | 0.12 | -0.27 | Donating (Resonance) |

| -Cl | 0.37 | 0.23 | Withdrawing (Inductive) |

| -CF3 | 0.43 | 0.54 | Strongly Withdrawing |

| -CN | 0.56 | 0.66 | Strongly Withdrawing |

| -NO2 | 0.71 | 0.78 | Very Strongly Withdrawing |

Data sourced from Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions.[6]

As evidenced in Table 1, the -CF3 group possesses significantly positive σm and σp values, confirming its strong electron-withdrawing nature. The para value is more positive than the meta, indicating a more pronounced deactivating effect at the para position.

Reactivity in Electrophilic Aromatic Substitution (EAS): The Meta-Directing Deactivator

The electron-deficient nature of the benzotrifluoride ring renders it significantly less reactive towards electrophiles than benzene. The rate-determining step in electrophilic aromatic substitution is the formation of a positively charged intermediate known as the arenium ion or sigma complex. The electron-withdrawing -CF3 group destabilizes this carbocation, thereby increasing the activation energy of the reaction.

The directing effect of the -CF3 group can be rationalized by examining the stability of the possible arenium ion intermediates for ortho, meta, and para attack.

Figure 1: Stability of Arenium Ion Intermediates in EAS of Benzotrifluoride.

In both ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing -CF3 group. This arrangement is highly destabilizing. In contrast, for meta attack, the positive charge is never located on the carbon bearing the -CF3 group. Consequently, the intermediate for meta substitution is less destabilized, leading to a lower activation energy and making the meta-isomer the major product.

Experimental Protocol: Nitration of Benzotrifluoride

A classic example illustrating the meta-directing nature of the -CF3 group is the nitration of benzotrifluoride.

Objective: To synthesize 3-nitrobenzotrifluoride via electrophilic aromatic substitution.

Materials:

-

Benzotrifluoride

-

Fuming nitric acid (95%)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane

-

Ice

-

Water

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a stirred mixture of benzotrifluoride (80.0 g, 0.55 mol) and concentrated sulfuric acid (200 mL), add fuming nitric acid (29.3 mL, 1.2 equivalents) dropwise over 30 minutes.[7]

-

Maintain the reaction temperature between 20°C and 30°C using an external cooling bath.[7]

-

After the addition is complete, continue stirring at room temperature for an additional hour.[7]

-

Pour the reaction mixture onto a mixture of ice (1 kg) and water (100 mL).[7]

-

Extract the aqueous mixture with dichloromethane (2 x 250 mL).[7]

-

Combine the organic extracts and wash with water (2 x 100 mL).[7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 3-nitrobenzotrifluoride as a pale-yellow oil.[7]

The major product of this reaction is 3-nitrobenzotrifluoride, with only minor amounts of the ortho and para isomers formed.[8]

Reactivity in Nucleophilic Aromatic Substitution (SNAr): An Activated System

The electronic tables are turned in the case of nucleophilic aromatic substitution. The strong electron-withdrawing nature of the -CF3 group, which deactivates the ring towards electrophiles, has the opposite effect in SNAr reactions. Here, the rate-determining step is the attack of a nucleophile on the aromatic ring to form a negatively charged Meisenheimer complex. The -CF3 group effectively stabilizes this negative charge through its powerful inductive effect, thereby lowering the activation energy and accelerating the reaction.[9]

For SNAr to occur, a good leaving group (typically a halide) must be present on the ring, and the reaction is most favorable when the electron-withdrawing group is positioned ortho or para to the leaving group. This is because the negative charge in the Meisenheimer complex is delocalized onto the ortho and para positions.

Figure 2: Stabilization of the Meisenheimer Complex in SNAr of a para-Substituted Benzotrifluoride.

The Influence of Additional Substituents: Modulating Reactivity

The reactivity of the benzotrifluoride core can be further tuned by the introduction of other substituents on the aromatic ring. The electronic properties of these additional groups can either reinforce or counteract the effects of the -CF3 group.

-

Electron-donating groups (EDGs) such as -OCH3 or -NH2 will increase the electron density of the ring, making it more susceptible to electrophilic attack (though still deactivated overall compared to benzene) and less reactive in nucleophilic aromatic substitution. In EAS, an EDG will compete with the meta-directing influence of the -CF3 group, often leading to a mixture of products.

-

Electron-withdrawing groups (EWGs) like -NO2 or -CN will further decrease the electron density, making the ring even more deactivated towards EAS and more activated towards SNAr. In EAS, an additional EWG will reinforce the meta-directing effect of the -CF3 group.

Spectroscopic Characterization of Substituted Benzotrifluorides

Spectroscopic techniques are indispensable for the characterization of substituted benzotrifluorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The carbons of the benzene ring in benzotrifluoride derivatives typically resonate in the range of 110-150 ppm.[10] The carbon attached to the -CF3 group (ipso-carbon) shows a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the ortho, meta, and para carbons are sensitive to the electronic effects of other substituents.[7]

-

¹⁹F NMR: This is a particularly powerful tool for studying benzotrifluoride derivatives. The chemical shift of the -CF3 group is sensitive to the electronic environment of the aromatic ring. Electron-donating groups in the para position tend to cause a downfield shift, while electron-withdrawing groups cause an upfield shift.[6]

Table 2: Representative ¹⁹F NMR Chemical Shift Data for para-Substituted Benzotrifluorides

| para-Substituent | ¹⁹F Chemical Shift (ppm, relative to C6H5CF3) |

| -N(CH3)2 | 1.89 |

| -OCH3 | 0.76 |

| -CH3 | 0.44 |

| -H | 0.00 |

| -Cl | -0.36 |

| -CN | -0.79 |

| -NO2 | -0.81 |

Data adapted from Brownlee, R. T. C., & Craik, D. J. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry, 33(11), 2555-2559.

Infrared (IR) Spectroscopy

The IR spectra of substituted benzotrifluorides exhibit characteristic C-F stretching vibrations, typically in the region of 1100-1400 cm⁻¹. The exact positions and intensities of these bands can be influenced by the nature and position of other substituents on the ring.

Computational Insights: Frontier Molecular Orbitals

Computational chemistry provides a powerful lens through which to understand the electronic structure and reactivity of substituted benzotrifluorides. Frontier Molecular Orbital (FMO) theory, in particular, offers valuable insights by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile. Electron-donating groups raise the HOMO energy, making the molecule more reactive towards electrophiles.

-

The LUMO represents the lowest energy empty orbital and is associated with the molecule's ability to act as an electrophile. Electron-withdrawing groups lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.

For benzotrifluoride, the low HOMO energy reflects its deactivated nature in EAS, while the low LUMO energy is consistent with its enhanced reactivity in SNAr. The introduction of additional substituents will modulate these frontier orbital energies, providing a theoretical basis for predicting changes in reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 3. mjfas.utm.my [mjfas.utm.my]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. homepages.bluffton.edu [homepages.bluffton.edu]

- 6. jh-inst.cas.cz [jh-inst.cas.cz]

- 7. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 8. sips.org.in [sips.org.in]

- 9. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Evolving Reaktions- und anwendungsspektrum of 2,6-Dichloro-4-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-4-fluorobenzotrifluoride is a pivotal building block in modern medicinal and materials chemistry. Its unique electronic and steric profile—characterized by an electron-deficient aromatic ring, two sterically hindering ortho-chloro substituents, and a para-fluoro group activated by the potent trifluoromethyl group—offers a versatile platform for complex molecular synthesis. This guide provides an in-depth analysis of the core reactions involving this substrate, focusing on the causality behind experimental choices and providing validated protocols. We will explore regioselective nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and their applications in constructing novel molecular architectures.

Molecular Architecture and Reactivity Analysis

The reactivity of this compound is governed by the interplay of its substituents. The trifluoromethyl (-CF3) group, a strong electron-withdrawing group, deactivates the entire aromatic ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr).

The primary sites of reactivity are:

-

C4-F Bond: The fluorine atom at the para-position is highly activated towards SNAr by the -CF3 group. This is the most labile site for nucleophilic attack.

-

C2/C6-Cl Bonds: The chlorine atoms are sterically shielded by their ortho position to each other and electronically influenced by the -CF3 group. While less reactive in SNAr than the C4-F bond, they are prime targets for palladium-catalyzed cross-coupling reactions.

The strategic placement of these halogens allows for sequential and regioselective functionalization, a highly desirable trait in multi-step synthesis.[1]

Sources

Theoretical Studies on the Stability of Dichlorofluorobenzotrifluorides: A Technical Guide

<Step>

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to assess the stability of dichlorofluorobenzotrifluoride isomers. Aimed at researchers, scientists, and professionals in drug development, this document delves into the quantum chemical approaches that form the bedrock of stability prediction. We will explore the isomeric landscape of dichlorofluorobenzotrifluorides, detail the application of Density Functional Theory (DFT), and present a systematic computational workflow for evaluating thermodynamic and kinetic stability. Key stability descriptors, such as Gibbs free energy of formation and bond dissociation energies, are discussed in the context of interpreting the computational results. Furthermore, this guide bridges theory with practice by outlining potential experimental validation strategies, thereby offering a holistic perspective on the stability analysis of these important chemical entities.

Introduction

1.1 The Significance of Halogenated Benzotrifluorides in Modern Chemistry

Benzotrifluoride (BTF), or α,α,α-trifluorotoluene, and its halogenated derivatives are of considerable interest in various fields of chemistry, including pharmaceuticals, agrochemicals, and materials science.[1] The trifluoromethyl group (-CF3) is a key structural motif that can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The introduction of chlorine and fluorine atoms onto the aromatic ring of benzotrifluoride creates a diverse array of dichlorofluorobenzotrifluoride isomers, each with a unique set of properties. Understanding the relative stability of these isomers is paramount for their synthesis, purification, and application, as it dictates their propensity for degradation and isomerization under various conditions.

1.2 The Challenge: Isomeric Complexity and Stability

The substitution of two chlorine atoms and one fluorine atom on the benzotrifluoride ring system can result in a multitude of positional isomers. Each isomer will exhibit distinct electronic and steric effects, which in turn govern its thermodynamic and kinetic stability. Theoretical studies provide a powerful and cost-effective means to predict the relative stabilities of these isomers without the need for exhaustive experimental synthesis and characterization of every possibility.

1.3 Objectives of this Technical Guide

This guide aims to:

-

Systematically outline the possible isomers of dichlorofluorobenzotrifluoride.

-

Provide a detailed exposition of the theoretical framework for assessing molecular stability, with a focus on Density Functional Theory (DFT).

-

Present a step-by-step computational workflow for the calculation of key stability descriptors.

-

Suggest experimental approaches for the validation of theoretical predictions.

The Isomeric Landscape of Dichlorofluorobenzotrifluorides

Positional isomerism in dichlorofluorobenzotrifluorides arises from the different possible arrangements of the two chlorine atoms and one fluorine atom on the five available positions of the benzene ring. A systematic approach to identifying all possible isomers is crucial for a comprehensive stability analysis.

Table 1: Possible Positional Isomers of Dichlorofluorobenzotrifluoride

| Isomer Name | Substitution Pattern |

| 2,3-dichloro-4-fluorobenzotrifluoride | 2-Cl, 3-Cl, 4-F |

| 2,3-dichloro-5-fluorobenzotrifluoride | 2-Cl, 3-Cl, 5-F |

| 2,3-dichloro-6-fluorobenzotrifluoride | 2-Cl, 3-Cl, 6-F |

| 2,4-dichloro-3-fluorobenzotrifluoride | 2-Cl, 4-Cl, 3-F |

| 2,4-dichloro-5-fluorobenzotrifluoride | 2-Cl, 4-Cl, 5-F |

| 2,4-dichloro-6-fluorobenzotrifluoride | 2-Cl, 4-Cl, 6-F |

| 2,5-dichloro-3-fluorobenzotrifluoride | 2-Cl, 5-Cl, 3-F |

| 2,5-dichloro-4-fluorobenzotrifluoride | 2-Cl, 5-Cl, 4-F |

| 2,5-dichloro-6-fluorobenzotrifluoride | 2-Cl, 5-Cl, 6-F |

| 2,6-dichloro-3-fluorobenzotrifluoride | 2-Cl, 6-Cl, 3-F |

| 2,6-dichloro-4-fluorobenzotrifluoride | 2-Cl, 6-Cl, 4-F |

| 3,4-dichloro-2-fluorobenzotrifluoride | 3-Cl, 4-Cl, 2-F |

| 3,4-dichloro-5-fluorobenzotrifluoride | 3-Cl, 4-Cl, 5-F |

| 3,4-dichloro-6-fluorobenzotrifluoride | 3-Cl, 4-Cl, 6-F |

| 3,5-dichloro-2-fluorobenzotrifluoride | 3-Cl, 5-Cl, 2-F |

| 3,5-dichloro-4-fluorobenzotrifluoride | 3-Cl, 5-Cl, 4-F |

Theoretical Framework for Stability Assessment

3.1 Fundamentals of Computational Chemistry in Stability Prediction

Computational chemistry offers a suite of tools to model chemical systems and predict their properties. For stability analysis, the primary goal is to calculate the energy of a molecule. According to the principles of thermodynamics, a lower energy state corresponds to a more stable system. Quantum mechanics-based methods are employed to solve the Schrödinger equation for a given molecule, yielding its electronic energy and other properties.

3.2 Density Functional Theory (DFT) as the Method of Choice

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost.[2][3] Unlike traditional wavefunction-based methods, DFT calculates the electronic energy of a system based on its electron density.[2][3] The accuracy of DFT calculations is largely dependent on the chosen exchange-correlation functional, which approximates the complex many-body electron interactions. For studies involving halogenated aromatic compounds, hybrid functionals such as B3LYP are often a good starting point, as they incorporate a portion of exact exchange from Hartree-Fock theory, which can improve the description of electronic effects.[4]

3.3 Selecting Appropriate Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for obtaining accurate results. For molecules containing elements from different rows of the periodic table, such as carbon, fluorine, and chlorine, a Pople-style basis set like 6-311+G(d,p) is often employed. This basis set is flexible enough to describe the electron distribution accurately and includes polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules, as well as diffuse functions (+) to better describe weakly bound electrons.

3.4 Key Computational Stability Descriptors

Several key parameters derived from computational chemistry are used to assess molecular stability:

-

Electronic Energy (E): The total energy of the electrons and nuclei in a molecule at 0 Kelvin. It is the most direct output of a quantum chemical calculation and provides a fundamental comparison of the relative stability of isomers.

-

Gibbs Free Energy (G): A thermodynamic potential that accounts for both enthalpy (H) and entropy (S) at a given temperature (T), defined by the equation G = H - TS.[5][6] A lower Gibbs free energy indicates a more thermodynamically stable species under the specified conditions.[6][7] The standard Gibbs free energy of formation (ΔGf°) is the change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states.[8][9]

-

Bond Dissociation Energy (BDE): The enthalpy change required to break a specific bond homolytically.[10][11] BDE values are crucial for assessing the kinetic stability of a molecule by identifying the weakest bonds and potential degradation pathways.[10] Generally, a higher bond energy signifies a stronger, more stable bond.[12]

Methodology: A Step-by-Step Computational Workflow

The following protocol outlines a robust computational workflow for the theoretical assessment of dichlorofluorobenzotrifluoride isomer stability.

4.1 Molecular Structure Optimization

-

Initial Structure Generation: Construct the 3D structures of all dichlorofluorobenzotrifluoride isomers using a molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each isomer using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule.

4.2 Frequency Calculations and Thermodynamic Analysis

-

Vibrational Frequency Calculation: Following geometry optimization, perform a frequency calculation at the same level of theory. This is a critical step for two reasons:

-

It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

It provides the necessary data to calculate the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are essential for determining the Gibbs free energy.

-

-

Thermodynamic Data Extraction: From the output of the frequency calculation, extract the electronic energy, enthalpy, and Gibbs free energy at a standard temperature (e.g., 298.15 K).

4.3 Calculation of Stability Descriptors

-

Relative Stability: Compare the calculated Gibbs free energies of all isomers. The isomer with the lowest Gibbs free energy is predicted to be the most thermodynamically stable.

-

Bond Dissociation Energy (BDE) Calculation: To assess kinetic stability, calculate the BDE for the C-Cl and C-F bonds in each isomer. This is typically done by calculating the enthalpy of the parent molecule and the enthalpies of the two radical fragments formed upon bond cleavage. The BDE is then the difference between the sum of the fragment enthalpies and the parent molecule's enthalpy.

Caption: A schematic of the computational workflow for assessing the stability of dichlorofluorobenzotrifluoride isomers.

Interpreting the Results

The computational results will provide a wealth of data that needs careful interpretation.

5.1 Comparative Stability of Isomers

A table summarizing the relative electronic and Gibbs free energies of all isomers should be constructed. The isomer with the lowest energy is the most stable. The energy differences between isomers can be used to predict their relative populations at equilibrium.

Table 2: Hypothetical Relative Stabilities of Dichlorofluorobenzotrifluoride Isomers

| Isomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| 3,5-dichloro-2-fluorobenzotrifluoride | 0.00 | 0.00 |

| 2,5-dichloro-4-fluorobenzotrifluoride | 1.25 | 1.18 |

| ... | ... | ... |

Note: This table presents hypothetical data for illustrative purposes.

5.2 Analysis of Bond Dissociation Energies

The calculated BDEs will reveal the weakest bond in each isomer. A lower BDE for a particular C-Cl or C-F bond indicates a higher susceptibility to homolytic cleavage, suggesting a potential pathway for degradation.

Table 3: Hypothetical C-Cl and C-F Bond Dissociation Energies (kcal/mol)

| Isomer | C-Cl BDE (Position) | C-F BDE (Position) |

| 3,5-dichloro-2-fluorobenzotrifluoride | 95.2 (3), 95.2 (5) | 115.8 (2) |

| 2,5-dichloro-4-fluorobenzotrifluoride | 94.8 (2), 95.5 (5) | 116.2 (4) |

| ... | ... | ... |

Note: This table presents hypothetical data for illustrative purposes.

Bridging Theory and Experiment: Validation Strategies

While theoretical calculations provide valuable predictions, experimental validation is crucial for confirming the computational results.

6.1 The Role of Experimental Data

Experimental techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can be used to separate and identify the different isomers in a mixture. By analyzing the relative peak areas, the equilibrium composition of an isomeric mixture can be determined and compared with the predicted populations based on the calculated Gibbs free energies.

6.2 Example Protocol: HPLC-MS based Isomer Stability Assessment

-

Sample Preparation: Prepare a solution containing a mixture of synthesized dichlorofluorobenzotrifluoride isomers in a suitable solvent.

-

HPLC Separation:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: Employ a gradient elution with water and acetonitrile.

-

Detection: Use a UV detector to monitor the elution of the isomers.

-

-

MS Identification:

-

Ionization: Use electrospray ionization (ESI) in negative ion mode.

-

Analysis: Obtain the mass spectrum for each eluting peak to confirm the molecular weight and fragmentation pattern, thereby identifying each isomer.

-

-

Data Analysis:

-

Integrate the peak areas from the HPLC chromatogram to determine the relative abundance of each isomer.

-

Compare the experimental relative abundances with the theoretically predicted populations.

-

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical approach for investigating the stability of dichlorofluorobenzotrifluoride isomers. By leveraging the power of Density Functional Theory, researchers can gain valuable insights into the thermodynamic and kinetic stability of these compounds, which is essential for their development and application. Future work could involve more advanced computational methods, such as coupled cluster theory, to further refine the accuracy of the stability predictions. Additionally, exploring the effects of different solvent environments on isomer stability through implicit or explicit solvation models would provide a more complete picture of their behavior in realistic chemical systems.

References

-

Curran, D. P., et al. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. [Link]

-

Wikipedia. (n.d.). Bond dissociation energy. [Link]

-

Purdue University. (n.d.). Gibbs Free Energy. [Link]

-

Chemistry LibreTexts. (2023, January 29). Gibbs (Free) Energy. [Link]

-

Wikipedia. (n.d.). Standard Gibbs free energy of formation. [Link]

-

Chemistry Stack Exchange. (2014, September 22). Gibbs free energy of chemical compounds. [Link]

-

Chemguide. (n.d.). Gibbs free energy. [Link]

-

Chemistry LibreTexts. (2019, September 3). 5.5: Homolytic Cleavage and Bond Dissociation Energies. [Link]

-

Chemistry LibreTexts. (2025, April 3). Bond Energies. [Link]

-

Q-Chem. (n.d.). 4.4 Density Functional Theory. [Link]

-

Q-Chem. (n.d.). 4.3 Density Functional Theory. [Link]

-

Scirp.org. (n.d.). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Q-Chem 4.3 Userâs Manual : Density Functional Theory [manual.q-chem.com]

- 3. Q-Chem 5.0 Userâs Manual : Density Functional Theory [manual.q-chem.com]

- 4. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 5. Gibbs Free Energy [chemed.chem.purdue.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

synthesis of fipronil analogues using 2,6-Dichloro-4-fluorobenzotrifluoride

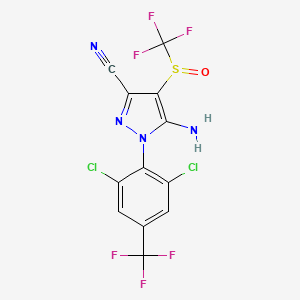

An Application Note for the Synthesis of Fipronil Analogues from 2,6-Dichloro-4-fluorobenzotrifluoride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the multi-step synthesis of fipronil and its analogues, potent phenylpyrazole insecticides. The synthetic strategy commences with the readily available precursor, 4-(trifluoromethyl)aniline, which is sequentially transformed into the pivotal intermediate, 2,6-dichloro-4-(trifluoromethyl)aniline. Subsequent diazotization and cyclocondensation afford the core phenylpyrazole scaffold, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile. The final stage involves the regioselective functionalization at the C4 position of the pyrazole ring via sulfenylation and subsequent oxidation to yield the target fipronil analogues. This document is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and data presentation to ensure reproducibility and success in the laboratory.

Introduction

Fipronil is a broad-spectrum insecticide belonging to the phenylpyrazole chemical family.[1] Its potent activity stems from its unique mechanism of action as an antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel, leading to hyperexcitation of the central nervous system in insects.[1][2] The versatility of the phenylpyrazole scaffold has spurred extensive research into the synthesis of various analogues to enhance efficacy, broaden the activity spectrum, and overcome resistance.

A critical building block for these insecticides is 2,6-dichloro-4-(trifluoromethyl)aniline.[3] While the topic specifies this compound as the starting point, a more common and well-documented industrial route begins with the chlorination of 4-(trifluoromethyl)aniline. This guide details this robust pathway, providing a logical and efficient workflow for synthesizing the key phenylpyrazole core and subsequently elaborating it into fipronil-type analogues.

Overall Synthetic Strategy

The synthesis is logically divided into three primary stages:

-

Formation of the Key Aniline Intermediate: Synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline via selective chlorination.

-

Construction of the Phenylpyrazole Core: Diazotization of the aniline followed by a cyclocondensation reaction to form the 5-amino-pyrazole ring system.

-

Final Analogue Elaboration: Functionalization of the pyrazole C4-position through sulfenylation and subsequent oxidation to install the characteristic sulfinyl group of fipronil or other related moieties.

Figure 1: High-level workflow for the synthesis of Fipronil analogues.

Part 1: Synthesis of the Key Intermediate: 2,6-Dichloro-4-(trifluoromethyl)aniline

Scientific Principle

The direct and selective introduction of two chlorine atoms ortho to the amino group of 4-(trifluoromethyl)aniline is the crucial transformation in this stage. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, the amino group is a powerful activating, ortho-, para-director. The reaction conditions are optimized to favor dichlorination at the positions ortho to the amine. Common chlorinating agents like chlorine gas or sulfuryl chloride are employed in a suitable non-reactive solvent.[4][5]

Protocol 1: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)aniline

-

Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube (for chlorine) or dropping funnel (for sulfuryl chloride), and a condenser connected to a gas scrubber (containing NaOH solution), add 4-(trifluoromethyl)aniline and a solvent such as chlorobenzene.[4][5]

-

Chlorination:

-

Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully add water and stir. Separate the organic layer.

-

Neutralization: Wash the organic layer with an aqueous solution of sodium hydroxide (5N NaOH) to remove any residual HCl, followed by a wash with brine.[4]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum fractional distillation to yield pure 2,6-dichloro-4-(trifluoromethyl)aniline as a white to off-white solid.[4][5]

Table 1: Reagent Data for Protocol 1

| Reagent | M.W. ( g/mol ) | Molar Eq. | Quantity |

| 4-(Trifluoromethyl)aniline | 161.12 | 1.0 | (e.g., 161 g, 1.0 mol) |

| Sulfuryl Chloride | 134.97 | ~2.1 | (e.g., 284 g, 2.1 mol) |

| Chlorobenzene | 112.56 | - | (Solvent) |

| Expected Yield | 230.02 | - | ~90-95% |

Part 2: Construction of the Phenylpyrazole Core

Scientific Principle

This stage employs a classical approach to pyrazole synthesis. First, the primary aromatic amine is converted into a diazonium salt via reaction with a nitrosating agent (e.g., sodium nitrite in acid or nitrosyl sulfuric acid) at low temperatures to ensure stability.[7][8] This electrophilic diazonium salt is then coupled with a C3-synthon, ethyl-2,3-dicyanopropionate. The resulting intermediate undergoes a base-catalyzed intramolecular cyclization (condensation) to form the stable 5-aminopyrazole ring system.[4][6]

Figure 2: Mechanism of Phenylpyrazole Core Formation.

Protocol 2: Synthesis of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile

-

Diazotization:

-

In a reaction vessel, prepare nitrosyl sulfuric acid by carefully adding sodium nitrite to concentrated sulfuric acid at a temperature below 20°C.[8]

-

Alternatively, dissolve 2,6-dichloro-4-(trifluoromethyl)aniline in an acidic solvent (e.g., a mixture of acetic and propionic acids) and cool to 0-5°C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.[8]

-

Stir the mixture for 1-2 hours at 0-15°C to ensure complete formation of the diazonium salt.[8]

-

-

Coupling and Cyclization:

-

In a separate vessel, prepare a solution of ethyl-2,3-dicyanopropionate.

-

Add the cold diazonium salt solution to the ethyl-2,3-dicyanopropionate solution at a controlled rate, keeping the temperature between 0-25°C.[4][6]

-

After the addition is complete, introduce a base, such as gaseous ammonia or an aqueous ammonia solution, to raise the pH and induce cyclization.

-

-

Isolation:

-

The product will precipitate from the reaction mixture. Filter the solid, wash thoroughly with water until neutral, and then with a cold solvent like toluene or ethanol.[8]

-

Dry the resulting solid under vacuum to obtain the crude 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile. The product is often of sufficient purity for the next step, or it can be recrystallized if necessary.

-

Table 2: Reagent Data for Protocol 2

| Reagent | M.W. ( g/mol ) | Molar Eq. |

| 2,6-Dichloro-4-(trifluoromethyl)aniline | 230.02 | 1.0 |

| Sodium Nitrite | 69.00 | ~1.05 |

| Ethyl-2,3-dicyanopropionate | 166.16 | ~1.0 |

| Expected Yield | 336.08 | ~80-85% |

Part 3: Synthesis of Fipronil Analogues via C4-Functionalization

Scientific Principle

The final and most crucial step in defining the analogue is the introduction of a sulfur-containing substituent at the C4 position of the pyrazole ring, which is activated for electrophilic substitution. This is typically achieved via a sulfenylation reaction.[9] For fipronil itself, this requires the introduction of a trifluoromethylthio (-SCF₃) group, followed by controlled oxidation to the trifluoromethylsulfinyl (-SOCF₃) group.[6] For other analogues like ethiprole, an ethylthio (-SEt) group is introduced.[1][10] The oxidation of the resulting thioether to a sulfoxide (sulfinyl) or sulfone is a standard transformation, often accomplished with oxidizing agents like hydrogen peroxide or m-CPBA.[6][7]

Figure 3: Workflow for C4-Sulfenylation and Oxidation.

Protocol 3: C4-Sulfenylation of the Pyrazole Core (General Procedure)

-

Setup: Dissolve the 5-aminopyrazole core from Part 2 in a suitable solvent (e.g., acetonitrile or THF).

-

Reaction:

-

Cool the solution in an ice bath.

-

Add the appropriate sulfenylating agent. For example:

-

For an ethylthio group (Ethiprole precursor): Use ethyl sulfenyl chloride or a related reagent.

-

For a trifluoromethylthio group (Fipronil precursor): Use trifluoromethyl sulfenyl chloride (CF₃SCl), which is a gas and requires specialized handling, or an equivalent reagent.

-

-

-

Completion: Stir the reaction at low temperature (0-10°C) for several hours until TLC/HPLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude C4-sulfenylated pyrazole.

Protocol 4: Oxidation to the Sulfinyl Analogue (Fipronil-type)

-

Setup: Dissolve the C4-sulfenylated pyrazole from Protocol 3 in a suitable solvent like chlorobenzene or trichloroacetic acid.[6][7]

-

Oxidation: Cool the mixture to 15-20°C. Add the oxidizing agent dropwise. A common and effective system is aqueous hydrogen peroxide (50%) in an acidic medium.[6][7] Use approximately 1.0-1.2 molar equivalents of the oxidant to favor the formation of the sulfoxide over the sulfone.

-

Monitoring: Stir the reaction for an extended period (e.g., 20-24 hours), monitoring by HPLC for the formation of the sulfoxide and the disappearance of the starting thioether.

-

Isolation: Upon completion, work up the reaction by quenching with a reducing agent (e.g., sodium sulfite solution) if necessary, followed by extraction with an organic solvent.

-

Purification: The crude product is isolated by removing the solvent and can be purified by crystallization from a suitable solvent system, such as a mixture of ethyl acetate and chlorobenzene, to yield the final, high-purity fipronil analogue.[6][7]

Table 3: Examples of Fipronil Analogues

| Target Analogue | C4-Substituent | Sulfenylating Agent | Oxidized Group |

| Fipronil | -S(O)CF₃ | CF₃SCl | Trifluoromethylsulfinyl |

| Ethiprole | -S(O)₂Et | EtSCl | Ethylsulfonyl |

Characterization

The identity and purity of all intermediates and the final products should be rigorously confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Melting Point: To check for purity against literature values.[11]

References

- WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google P

- CN111386256A - Synthesis of 5-amino-1- (2, 6-dichloro-4-trifluoromethyl-phenyl)

- US8507693B2 - Process for synthesis of fipronil - Google P

- WO2011107998A1 - Process for synthesis of fipronil - Google P

-

Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide - ResearchGate. [Link]

-

Indian Patents. 271132:A PROCESS FOR THE SYNTHESIS OF FIPRONIL. [Link]

-

PROCESS FOR SYNTHESIS OF FIPRONIL - European Patent Office - EP 2542531 B1. [Link]

- CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google P

-

A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline - Quick Company. [Link]

-

Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - NIH. [Link]

-

Copper promoted, direct sulfenylation of n-aryl pyrazoles | VNUHCM Journal of Science and Technology Development. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. [Link]

Sources

- 1. CN111386256A - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 5. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]

- 6. allindianpatents.com [allindianpatents.com]

- 7. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 8. 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole synthesis - chemicalbook [chemicalbook.com]

- 9. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]

- 11. biosynth.com [biosynth.com]

Application Notes & Protocols: The Synthesis of Phenylpyrazole Insecticides from Halogenated Benzotrifluoride Intermediates

Introduction: The Strategic Role of Fluorinated Benzene Derivatives in Agrochemicals

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern agrochemical design. These moieties can significantly enhance the efficacy, metabolic stability, and target specificity of active ingredients. While the specific compound 2,6-dichloro-4-fluorobenzotrifluoride is a relevant structure within this chemical class, extensive literature and patent surveys indicate that the primary industrial intermediate for phenylpyrazole insecticides with this substitution pattern is 2,6-dichloro-4-(trifluoromethyl)aniline .[1][2]

This guide, therefore, focuses on the well-documented and industrially significant synthesis of the broad-spectrum insecticide, Fipronil , using 2,6-dichloro-4-(trifluoromethyl)aniline as the key starting material. The protocols and principles outlined herein provide a robust framework for researchers engaged in the synthesis of phenylpyrazole insecticides and related bioactive compounds.

Fipronil is a highly effective insecticide that disrupts the central nervous system of insects by blocking GABA-gated chloride channels and glutamate-gated chloride (GluCl) channels.[3] This mode of action results in neuronal hyperexcitation and the eventual death of the target pest. Its specificity for insect receptors over mammalian ones provides a favorable safety profile for many applications.[3][4]

The synthesis of Fipronil is a multi-step process that hinges on the precise construction of the substituted phenylpyrazole core. This guide will provide detailed protocols for the synthesis of the key aniline intermediate and its subsequent conversion to Fipronil.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the intermediates and the final product is crucial for safe handling, reaction optimization, and purification.

| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 2,6-Dichloro-4-(trifluoromethyl)aniline |  | 24279-39-8 | C₇H₄Cl₂F₃N | 230.02[1][5] | 34-37[1][5][6] | 60-62 @ 1 mmHg[1][6] | White to yellowish solid/liquid[1][6] |

| Fipronil |  | 120068-37-3 | C₁₂H₄Cl₂F₆N₄OS | 437.15[4][7] | ~200-201 | Decomposes | White powder[3][4] |

Synthetic Workflow Overview

The industrial synthesis of Fipronil can be conceptually broken down into two major stages: the preparation of the key intermediate, 2,6-dichloro-4-(trifluoromethyl)aniline, and its subsequent elaboration to construct the final Fipronil molecule.

Caption: Overall synthetic pathway from p-Chlorobenzotrifluoride to Fipronil.

Part 1: Synthesis of the Key Intermediate: 2,6-Dichloro-4-(trifluoromethyl)aniline

The synthesis of this crucial aniline intermediate is a critical first step. Several patented routes exist, with a common approach involving the chlorination of p-chlorobenzotrifluoride followed by amination.[8][9][10]

Protocol 1.1: Synthesis via Chlorination and Ammonolysis

This protocol is a representative synthesis based on established industrial processes.

Step 1: Halogenation of p-Chlorobenzotrifluoride

-

Reaction Setup: In a suitable reactor equipped for gas dispersion and heating, charge p-Chlorobenzotrifluoride.

-

Catalyst Addition: Add a composite catalyst, which may consist of an elemental metal and a metal halide, as described in patent literature.[8]

-

Chlorination: Heat the mixture to a temperature range of 50°C to 150°C. Introduce elemental chlorine gas into the reaction mixture.

-

Monitoring: Monitor the reaction progress by gas chromatography (GC) to follow the conversion to 3,4,5-trichlorobenzotrifluoride.

-

Work-up: Upon completion, the crude product can be purified by fractional distillation to isolate the desired 3,4,5-trichlorobenzotrifluoride isomer.

Step 2: Ammoniation of 3,4,5-Trichlorobenzotrifluoride

-

Reaction Setup: In a high-pressure autoclave, charge the purified 3,4,5-trichlorobenzotrifluoride, a suitable solvent such as N-methylpyrrolidone (NMP), and an alkaline fluoride like lithium fluoride.[10]

-

Ammonia Addition: Introduce anhydrous ammonia into the autoclave.

-

Reaction: Heat the sealed reactor to approximately 250°C. The reaction proceeds via a nucleophilic aromatic substitution mechanism.

-

Monitoring: The reaction is typically run for a set time, with conversion monitored by GC or HPLC.

-

Work-up and Purification: After cooling and venting the excess ammonia, the reaction mixture is worked up. This typically involves partitioning between an organic solvent and water. The organic layer is then washed, dried, and the solvent is removed. The crude 2,6-dichloro-4-(trifluoromethyl)aniline is then purified by fractional distillation under reduced pressure.[10][11]

Part 2: Synthesis of Fipronil from the Aniline Intermediate

This stage involves the construction of the pyrazole ring and the introduction of the trifluoromethylsulfinyl group.

Protocol 2.1: Phenylpyrazole Ring Formation

This protocol outlines the diazotization of the aniline and subsequent cyclization.

-

Diazotization:

-

In an appropriate acidic solvent, dissolve 2,6-dichloro-4-(trifluoromethyl)aniline.

-

Cool the solution to 0-5°C.

-

Slowly add nitrosyl sulfuric acid to form the diazonium salt. Maintain the temperature strictly during this exothermic addition.[12]

-

-

Cyclization:

-

In a separate vessel, prepare a solution of ethyl-2,3-dicyanopropionate.

-

Slowly add the cold diazonium salt solution to the ethyl-2,3-dicyanopropionate solution.

-

Introduce ammonia to facilitate the cyclization reaction, maintaining the temperature between 0°C and 25°C.[12]

-

-

Work-up and Isolation:

-

The product, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-pyrazole-3-carbonitrile, will precipitate or can be extracted from the reaction mixture using a suitable organic solvent like a halogenated aliphatic hydrocarbon.[12]

-

The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude pyrazole intermediate.

-

Protocol 2.2: Introduction of the Trifluoromethylthio Group

This step is a critical and often complex part of the synthesis.

Note: The direct and selective introduction of the trifluoromethylthio (-SCF₃) group and its subsequent oxidation is technically challenging. Industrial processes are often proprietary. The following is a generalized representation based on patent literature which may involve the reaction with a trifluoromethylthiolating agent.

A common route involves the conversion of the pyrazole intermediate to a disulfide, followed by reaction to introduce the trifluoromethylthio group. A more direct, though hazardous, approach involves the use of trifluoromethanesulfenyl chloride. A patented in situ generation of trifluoromethanesulfinyl chloride from sodium trifluoromethanesulfinate and thionyl chloride provides a more manageable alternative.[13]

Protocol 2.3: Oxidation to Fipronil

This is the final step in the synthesis, converting the sulfide intermediate to the sulfoxide, which is Fipronil.

-

Reaction Setup:

-

Oxidant Addition:

-

Reaction and Monitoring:

-